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Compound of Interest

Compound Name: 4-HO-Ept

Cat. No.: B12739935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a synthetic

tryptamine that is structurally related to the classic psychedelic compound psilocin (4-HO-

DMT).[1] As a research chemical, it has garnered interest for its potential psychoactive effects,

which are presumed to be mediated by its interaction with serotonin receptors in the central

nervous system. This technical guide provides a consolidated overview of the available

chemical, pharmacological, and procedural information for 4-HO-EPT, intended to serve as a

resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Identification
Identifier Value

IUPAC Name
3-{2-[ethyl(propyl)amino]ethyl}-1H-indol-4-ol[1]

[2]

CAS Number 2595431-59-5[1][2]

Other Names
Eprocin, 4-hydroxy-N-ethyl-N-

propyltryptamine[1]

Molecular Formula C₁₅H₂₂N₂O[1]

Molar Mass 246.354 g·mol⁻¹[1]
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Pharmacological Profile
The primary mechanism of action for 4-HO-EPT is believed to be its activity as a serotonin

receptor agonist, with a notable affinity for the 5-HT₂A receptor, which is the principal target for

classic psychedelic compounds.

In Vitro Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Kᵢ) and functional activity (EC₅₀

and Eₘₐₓ) of 4-HO-EPT at various human serotonin receptors. Lower Kᵢ and EC₅₀ values

indicate a higher binding affinity and greater potency, respectively.

Receptor Target
Binding Affinity (Kᵢ,
nM)

Functional Activity
(EC₅₀, nM)

Maximal Efficacy
(Eₘₐₓ)

5-HT₁A 163[1] - -

5-HT₁B 1,097[1] - -

5-HT₁D 644[1] - -

5-HT₁E 591[1] - -

5-HT₂A 546[1] 3.2[1] 100%[1]

5-HT₂B 62[1] 4.3[1] 89%[1]

5-HT₂C 1,272[1] 129[1] 89%[1]

5-HT₅A 1,576[1] - -

5-HT₆ 284[1] - -

5-HT₇ 438[1] - -

Signaling Pathway
As an agonist at the 5-HT₂A receptor, 4-HO-EPT is expected to initiate a downstream signaling

cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol

trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for
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mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a

cascade of cellular responses.
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Simplified 5-HT₂A Receptor Signaling Pathway for 4-HO-EPT.

Experimental Protocols
While a specific, peer-reviewed synthesis protocol for 4-HO-EPT is not readily available in the

literature, a general synthesis for 4-substituted tryptamines can be adapted. The following are

representative protocols for the synthesis and pharmacological evaluation of compounds in this

class.

Representative Synthesis of a 4-Substituted Tryptamine
The synthesis of 4-hydroxy-N,N-dialkyltryptamines typically involves a multi-step process

starting from a protected 4-hydroxyindole derivative. A common route is the Speeter-Anthony

synthesis, which is outlined below in a generalized form.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b12739935?utm_src=pdf-body-img
https://www.benchchem.com/product/b12739935?utm_src=pdf-body
https://www.benchchem.com/product/b12739935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12739935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Benzyloxyindole

Reaction with
Oxalyl Chloride

Indole-3-glyoxylyl
chloride

Amination with
Ethylpropylamine

Indole-3-glyoxylamide

Reduction with
LiAlH₄ or similar

4-Benzyloxy-N-ethyl-N-propyltryptamine

Catalytic Hydrogenation
(e.g., Pd/C) to

remove benzyl group

4-HO-EPT

Click to download full resolution via product page

General Synthetic Workflow for 4-Substituted Tryptamines.
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Radioligand Binding Assay for 5-HT₂A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test

compound like 4-HO-EPT for the 5-HT₂A receptor.

1. Materials and Reagents:

Receptor Source: Membranes from a stable cell line expressing the human 5-HT₂A receptor

(e.g., HEK293 or CHO cells).

Radioligand: A tritiated ([³H]) ligand with high affinity for the 5-HT₂A receptor, such as [³H]-

Ketanserin.

Test Compound: 4-HO-EPT dissolved in a suitable solvent (e.g., DMSO).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT₂A antagonist

(e.g., 10 µM ketanserin).

Instrumentation: Filtration apparatus (cell harvester), liquid scintillation counter.

2. Procedure:

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold

assay buffer. Determine the protein concentration using a standard method (e.g., BCA

assay).

Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test

compound (4-HO-EPT), a fixed concentration of the radioligand, and the membrane

preparation. Include wells for total binding (no test compound) and non-specific binding (with

the non-specific binding control).

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding

equilibrium (e.g., 60 minutes).

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass

fiber filters using a cell harvester. This separates the receptor-bound radioligand from the
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unbound radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining

unbound radioligand.

Quantification: Dry the filters, add a scintillation cocktail, and quantify the radioactivity using

a liquid scintillation counter.

3. Data Analysis:

Calculate the percentage of specific binding at each concentration of the test compound.

Generate a competition binding curve by plotting the percentage of specific binding against

the logarithm of the test compound concentration.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the curve.

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its

dissociation constant.

Conclusion
4-HO-EPT is a synthetic tryptamine with a pharmacological profile centered on serotonin

receptor agonism, particularly at the 5-HT₂A subtype. The data presented in this guide,

including its chemical identifiers, receptor binding affinities, and putative signaling pathway,

provide a foundational resource for researchers. The experimental protocols outlined offer a

starting point for the synthesis and in vitro characterization of 4-HO-EPT and related

compounds. Further research is necessary to fully elucidate the pharmacological, metabolic,

and toxicological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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